molecular formula C30H26N2OS B5056991 3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one

3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one

Cat. No.: B5056991
M. Wt: 462.6 g/mol
InChI Key: QNBNHZCORHAMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of 3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under specific reaction conditions. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with hexylamine to introduce the hexyl group.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to their therapeutic effects . The compound may inhibit specific enzymes or bind to receptors, thereby modulating cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(1-Hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the hexyl group and the sulfanyl linkage, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-hexylbenzimidazol-2-yl)sulfanylbenzo[b]phenalen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2OS/c1-2-3-4-9-19-32-26-16-8-7-15-25(26)31-30(32)34-27-18-17-21-20-11-5-6-12-22(20)29(33)24-14-10-13-23(27)28(21)24/h5-8,10-18H,2-4,9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBNHZCORHAMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1SC3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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